Methyl 3-chloro-5-methylthiophene-2-carboxylate

Description

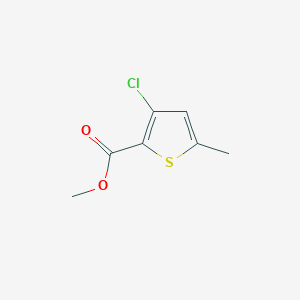

Methyl 3-chloro-5-methylthiophene-2-carboxylate (CAS: 229343-19-5) is a substituted thiophene derivative characterized by a chlorine atom at position 3, a methyl group at position 5, and a methyl ester at position 2 of the heterocyclic ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing biologically active molecules. Its structural features, including electron-withdrawing (chloro) and electron-donating (methyl) substituents, influence its reactivity and physical properties, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

methyl 3-chloro-5-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDGZIJFOBJTJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-5-methylthiophene-2-carboxylate typically involves the chlorination of 5-methylthiophene-2-carboxylic acid followed by esterification. One common method includes:

Chlorination: 5-methylthiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to introduce the chlorine atom at the 3-position.

Esterification: The resulting 3-chloro-5-methylthiophene-2-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form the methyl ester.

Industrial Production Methods: Industrial production often scales up these reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent concentration) is common to maximize efficiency and safety.

Types of Reactions:

Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like LiAlH₄ in anhydrous ether.

Major Products:

Substitution Products: Various amine or thiol derivatives.

Oxidation Products: Thiophene sulfoxides or sulfones.

Reduction Products: Corresponding alcohols.

Scientific Research Applications

Methyl 3-chloro-5-methylthiophene-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting inflammation and microbial infections.

Industry: Utilized in the production of advanced materials, including organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine and methyl groups on the thiophene ring can influence the compound’s binding affinity and specificity, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following structurally related compounds are analyzed for comparative purposes:

Key Observations:

- Substituent Position Effects: Methyl 3-chloro-4-methylthiophene-2-carboxylate differs from the target compound only in the methyl group position (4 vs. 5).

- Functional Group Reactivity : The chloromethyl group in Methyl 4-(chloromethyl)thiophene-2-carboxylate introduces a reactive site for nucleophilic substitution, unlike the stable methyl and chloro substituents in the target compound. This makes the former more reactive in alkylation or elimination reactions .

- Sulfonyl Group Impact: Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate contains a sulfonyl chloride group, a strong electron-withdrawing moiety.

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be drawn based on substituent effects:

- Molecular Weight and Polarity: The chlorosulfonyl derivative has a higher molecular weight and polarity due to the sulfonyl group, likely reducing its solubility in non-polar solvents compared to the target compound .

- Crystallinity and Hydrogen Bonding : The methyl and chloro substituents in the target compound may promote weaker van der Waals interactions compared to the sulfonyl group, which can participate in stronger dipole-dipole interactions or hydrogen bonding (if deprotonated) .

Biological Activity

Methyl 3-chloro-5-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by a thiophene ring, a chloro substituent, and a carboxylate ester functional group. Its molecular formula is with a molecular weight of approximately 195.66 g/mol. The presence of the thiophene ring is significant as thiophene derivatives are known for their diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating further investigation into potential drug-drug interactions.

- Antimicrobial Properties : Research indicates that thiophene derivatives exhibit antimicrobial activity. This compound may possess similar properties, making it a candidate for further studies in antimicrobial applications .

- Anticancer Activity : The compound has been explored for its potential anticancer effects. Thiophene derivatives have shown promise in inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.